molecular formula C5H3BrF2O B11903624 2-Bromo-4-(difluoromethyl)furan

2-Bromo-4-(difluoromethyl)furan

Cat. No.: B11903624
M. Wt: 196.98 g/mol
InChI Key: NDYYVCHRVMUASM-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)furan is a heterocyclic organic compound characterized by a furan ring substituted with bromine and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethyl)furan typically involves the bromination of 4-(difluoromethyl)furan. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(difluoromethyl)furan can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted furans can be obtained.

    Oxidation Products: Typically results in the formation of furanones or other oxygenated derivatives.

    Reduction Products: Leads to the formation of dihydrofuran derivatives.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)furan largely depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to target proteins .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-(difluoromethyl)furan stands out due to the presence of both bromine and difluoromethyl groups, which confer unique reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research domains.

Biological Activity

2-Bromo-4-(difluoromethyl)furan is a heterocyclic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, and implications for drug development, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H4BrF2OC_6H_4BrF_2O, with a molecular weight of approximately 222.03 g/mol. The compound features a furan ring substituted with a bromine atom and a difluoromethyl group, which enhances its reactivity and potential applications in various fields, especially in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. This mechanism is crucial for drug design, especially in targeting metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptor activities, influencing signal transduction pathways that are vital for cellular responses.

Synthesis of this compound

The synthesis typically involves several steps that allow for the introduction of the bromine and difluoromethyl groups onto the furan ring. The following table summarizes common synthetic routes:

StepReagents/ConditionsProduct
1Bromination of furan2-Bromofuran
2Difluoromethylation (e.g., using difluoromethyl sulfone)This compound

Case Study 1: Enzyme Interaction Studies

A study investigated the binding affinities of this compound with various enzymes. The results indicated that the compound effectively inhibited enzyme activity in vitro, suggesting its potential as a lead compound for drug development targeting specific diseases.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of compounds similar to this compound were evaluated against resistant bacterial strains. While specific data on this compound was limited, related compounds showed promising results against various pathogens, indicating that further exploration of this compound could yield significant findings in antimicrobial research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like this compound. The presence of halogen substituents (bromine and difluoromethyl) enhances lipophilicity and can influence binding interactions with biological targets. The following table illustrates some structurally related compounds and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
2-Bromo-4-fluoropyridineFluorine atom instead of difluoromethylLess electronegative than difluoromethyl
2-Bromo-4-chloropyridineChlorine atom replaces difluoromethyl groupDifferent reactivity due to chlorine properties
2-Bromo-4-(trifluoromethyl)pyridineContains a trifluoromethyl groupIncreased electronegativity compared to difluoromethyl
2-BromofuranLacks the difluoromethyl groupSimpler structure with fewer functional groups

Properties

Molecular Formula

C5H3BrF2O

Molecular Weight

196.98 g/mol

IUPAC Name

2-bromo-4-(difluoromethyl)furan

InChI

InChI=1S/C5H3BrF2O/c6-4-1-3(2-9-4)5(7)8/h1-2,5H

InChI Key

NDYYVCHRVMUASM-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1C(F)F)Br

Origin of Product

United States

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